CID 16219287
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 16219287 typically involves the reaction of 4-fluorobenzoic acid with 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the intermediate 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminoethanol to yield N-(2-aminoethyl)-4-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
CID 16219287 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.
Scientific Research Applications
CID 16219287 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 16219287 involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-4-chlorobenzamide
- N-(2-aminoethyl)-4-bromobenzamide
- N-(2-aminoethyl)-4-iodobenzamide
Uniqueness
CID 16219287 is unique due to the presence of the fluorine atom in the benzene ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications compared to its chlorinated, brominated, and iodinated analogs.
Properties
CAS No. |
33068-19-8 |
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Molecular Formula |
C6H11Na2O8P |
Molecular Weight |
288.10 g/mol |
IUPAC Name |
disodium;(2,3,4-trihydroxy-6-oxohexyl) phosphate |
InChI |
InChI=1S/C6H13O8P.2Na/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13;;/h2,4-6,8-10H,1,3H2,(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
OKITYZJBWJMLMD-UHFFFAOYSA-L |
SMILES |
C(C=O)C(C(C(COP(=O)(O)O)O)O)O.[Na] |
Canonical SMILES |
C(C=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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